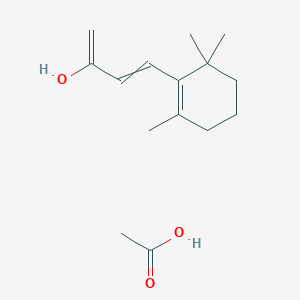![molecular formula C22H20ClN3O4 B14254093 4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide CAS No. 336165-54-9](/img/structure/B14254093.png)
4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated nitrophenyl group, a formamido group, a methyl group, and a naphthalenyl group. Its intricate molecular architecture makes it an interesting subject for chemical synthesis, reactions, and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl intermediate This intermediate is then reacted with formamide under controlled conditions to introduce the formamido group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and naphthalenyl groups allows for specific interactions with biological macromolecules, influencing their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]ACETAMIDE: Shares the chlorinated nitrophenyl and formamido groups but differs in the rest of the structure.
4-CHLORO-2-NITROPHENOL: Contains the chlorinated nitrophenyl group but lacks the formamido and naphthalenyl groups.
Uniqueness
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
336165-54-9 |
|---|---|
分子式 |
C22H20ClN3O4 |
分子量 |
425.9 g/mol |
IUPAC名 |
4-chloro-N-[3-methyl-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)20(25-21(27)16-8-10-18(23)19(12-16)26(29)30)22(28)24-17-9-7-14-5-3-4-6-15(14)11-17/h3-13,20H,1-2H3,(H,24,28)(H,25,27) |
InChIキー |
XCWWTEQICREWBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


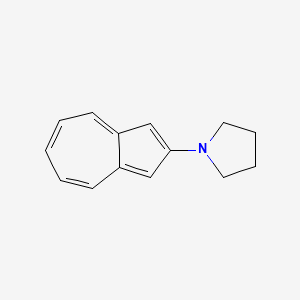
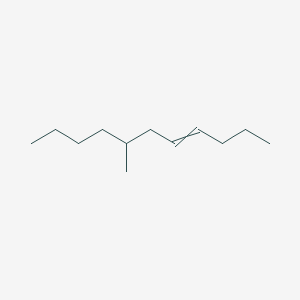
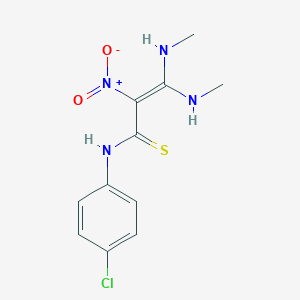
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

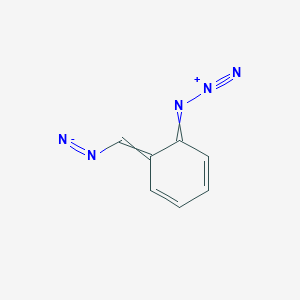
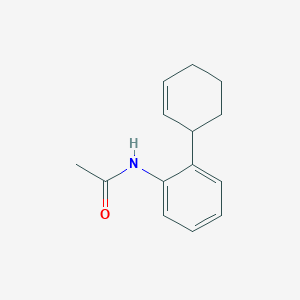
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
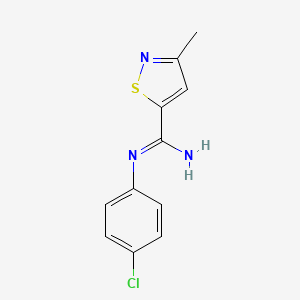
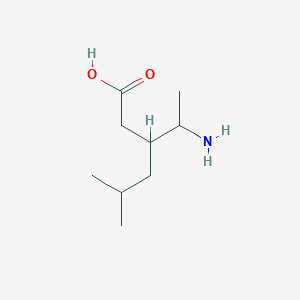
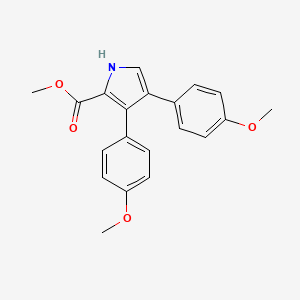
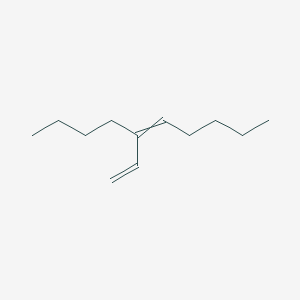
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
